![molecular formula C14H16N4O B1472903 2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide CAS No. 1803610-73-2](/img/structure/B1472903.png)
2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide
Overview
Description
“2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide” is a chemical compound with the molecular weight of 256.31 . It is also known by its IUPAC name, N-(5-(pyrazin-2-yl)pyridin-2-yl)pivalamide . This compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N4O/c1-14(2,3)13(19)18-12-5-4-10(8-17-12)11-9-15-6-7-16-11/h4-9H,1-3H3,(H,17,18,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 256.31 .Scientific Research Applications
Medicine: Anticancer Research
This compound has shown potential in anticancer research due to its structural similarity to pyrazine derivatives, which are known for their pharmaceutical activities, including anticancer properties . It may be involved in the synthesis of novel drugs targeting specific cancer pathways or in the development of chemotherapy adjuvants.
Agriculture: Plant Protection
In agriculture, pyrazine derivatives have been used to develop compounds with antimicrobial and antifungal properties . The subject compound could be synthesized for use in plant protection, potentially offering a new class of pesticides or fungicides.
Material Science: Nonlinear Optical Materials
The pyrazine moiety is significant in the field of material science, particularly in the development of organic nonlinear optical (NLO) materials . These materials are crucial for photonics and optoelectronics, which include applications like optical signal processing and optical data storage.
Environmental Science: Green Chemistry
Compounds like 2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide can contribute to green chemistry initiatives. They can be synthesized through atom-economical and metal-free approaches, reducing environmental impact during production .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound could be used to study enzyme inhibition due to its structural features. Pyrazine derivatives have been utilized in the synthesis of proteasome inhibitors, which are important in the study of diseases like multiple myeloma .
Pharmacology: Drug Development
The compound’s structure suggests potential use in pharmacology, particularly in the development of drugs targeting specific receptors or enzymes. Its pyrazine and pyridine components are common in molecules with various pharmacological activities, including diuretic, antidiabetic, and anti-inflammatory effects .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, 2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide can serve as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of similar compounds .
Chemical Synthesis: Intermediate Compound
Lastly, it can act as an intermediate in the synthesis of more complex chemical entities. Its molecular structure allows for various chemical modifications, making it a versatile starting point for synthetic organic chemistry .
Mechanism of Action
While the specific mechanism of action for “2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide” is not detailed in the sources I found, it’s worth noting that pyrazine-pyridine compounds have shown to inhibit the kinase activity of vascular endothelial growth factor receptor-2 (VEGFR-2), resulting in the reduction of angiogenesis and the suppression of tumor growth .
properties
IUPAC Name |
2,2-dimethyl-N-(5-pyrazin-2-ylpyridin-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-14(2,3)13(19)18-12-5-4-10(8-17-12)11-9-15-6-7-16-11/h4-9H,1-3H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEMECAIOYXDKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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